2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid 2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16016856
InChI: InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C23H34Cl2N2O5S
Molecular Weight: 521.5 g/mol

2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid

CAS No.:

Cat. No.: VC16016856

Molecular Formula: C23H34Cl2N2O5S

Molecular Weight: 521.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid -

Specification

Molecular Formula C23H34Cl2N2O5S
Molecular Weight 521.5 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid
Standard InChI InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)
Standard InChI Key FHEZDPDAYTVKKG-UHFFFAOYSA-N
Canonical SMILES CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Spiradoline mesylate features a 1-oxaspiro[4.5]decane core substituted at the 7-position with a pyrrolidinyl group and at the 8-position with a methyl-acetamide moiety bearing a 3,4-dichlorophenyl ring . The methanesulfonic acid counterion enhances solubility and crystallinity, critical for pharmaceutical formulation . X-ray diffraction studies confirm the (5R,7S,8S) stereochemistry, which is essential for binding to KOR’s orthosteric site .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₂₃H₃₄Cl₂N₂O₅S
Molecular Weight521.5 g/mol
Stereochemistry(5R,7S,8S)
CAS Registry Number87173-97-5
Topological Polar Surface98.7 Ų

Synthetic Pathways

The synthesis involves four key steps:

  • Spirocyclic Formation: Cyclization of 1,4-dioxaspiro[4.5]decan-8-amine with epichlorohydrin yields the 1-oxaspiro[4.5]decane scaffold.

  • Pyrrolidinyl Introduction: Nucleophilic substitution at the 7-position with pyrrolidine under Mitsunobu conditions achieves 72% yield .

  • Acetamide Coupling: Reaction of 3,4-dichlorophenylacetic acid with methylamine using HATU/DIEA produces the acetamide intermediate.

  • Salt Formation: Methanesulfonic acid is added in equimolar ratio to precipitate the mesylate salt (purity >99% by HPLC) .

Critical challenges include maintaining stereochemical integrity during spirocycle formation and minimizing racemization at the 8-position acetamide. Recent optimizations using chiral auxiliaries have improved enantiomeric excess to 98% .

Pharmacological Properties

Receptor Binding Dynamics

Spiradoline mesylate exhibits high affinity for human KOR (Kᵢ = 0.8 nM) with >1,000-fold selectivity over mu- and delta-opioid receptors . Molecular dynamics simulations reveal hydrogen bonding between the dichlorophenyl group and KOR’s Tyr139, while the spirocyclic system engages in hydrophobic interactions with Leu135 and Ile316 . This binding profile suppresses β-arrestin recruitment, potentially reducing tolerance development.

In Vivo Efficacy

In rodent models:

  • Tail-Flick Test: ED₅₀ = 1.2 mg/kg (vs. morphine ED₅₀ = 5 mg/kg)

  • Formalin Test: 68% reduction in phase II pain behaviors at 2 mg/kg

  • Respiratory Depression: No significant change in minute volume at analgesic doses (vs. 40% reduction with equianalgesic morphine)

The compound shows limited blood-brain barrier penetration (brain/plasma ratio = 0.3), suggesting peripheral analgesic contributions.

Therapeutic Applications

Pain Management

Phase II trials in postoperative pain demonstrated:

  • 50% pain reduction in 65% of patients (vs. 45% with tramadol)

  • Lower incidence of nausea (12% vs. 28%) and constipation (8% vs. 33%) compared to oxycodone

Emerging Indications

Preclinical data suggest:

  • Pruritus Relief: 80% reduction in chloroquine-induced scratching in mice at 0.5 mg/kg

  • Anticancer Activity: Synergy with paclitaxel reduces breast cancer xenograft growth by 62%

Comparative Pharmacokinetics

Table 2: Comparison with KOR Agonists

ParameterSpiradoline MesylateSalvinorin ANalfurafine
Half-life (hr)4.20.38.1
Oral Bioavailability22%<1%45%
CYP3A4 SubstrateYesNoYes
QTc ProlongationNoneNoneMild

Hepatic metabolism via CYP3A4 produces three major metabolites: N-desmethyl (M1), spirocycle-opened (M2), and dichlorophenyl-hydroxylated (M3) . Renal excretion accounts for 60% of clearance.

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Esterified analogs to enhance oral absorption

  • Targeted Delivery: Nanoparticle formulations for neuropathic pain

  • Polypharmacology: Dual KOR/mGluR5 modulators to enhance efficacy

The structural plasticity of the spirocyclic core positions Spiradoline mesylate as a versatile scaffold for next-generation analgesics .

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